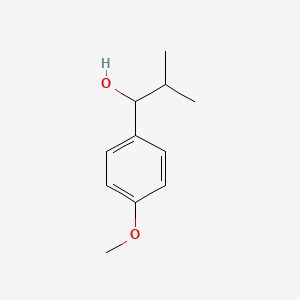

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

CAS No.: 18228-46-1

Cat. No.: VC4873813

Molecular Formula: C11H16O2

Molecular Weight: 180.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18228-46-1 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.247 |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 |

| Standard InChI Key | BFMJGRZIBITFRD-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=C(C=C1)OC)O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The IUPAC name for this compound is 1-(4-methoxyphenyl)-2-methylpropan-1-ol, reflecting its methoxy-substituted aromatic ring and branched alcohol structure. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.24 g/mol | |

| Boiling Point | 150°C (14 Torr) | |

| Density | 1.0453 g/cm³ (0°C) | |

| pKa | 14.36 ± 0.20 | |

| SMILES | CC(C)C(C1=CC=C(C=C1)OC)O |

The compound’s structure enables diverse reactivity, particularly in oxidation, reduction, and substitution reactions .

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the reduction of 4-methoxyacetophenone using sodium borohydride () or lithium aluminum hydride () in ethanol or methanol . For example:

Industrial Production

Catalytic hydrogenation using palladium on carbon () under hydrogen gas pressure is preferred for scalability . This method minimizes byproducts and achieves >90% yield .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield | Purity | Scale |

|---|---|---|---|---|

| Laboratory Reduction | 85% | 95% | Small-scale | |

| Catalytic Hydrogenation | 90% | 99% | Industrial |

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Forms 4-methoxyacetophenone or 4-methoxybenzaldehyde using or .

-

Reduction: Further reduction yields 1-(4-methoxyphenyl)-2-methylpropan-1-amine, a potential pharmaceutical intermediate .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution with halides or amines, enabling the synthesis of derivatives like 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol.

Biological Activity and Pharmaceutical Applications

Anti-Inflammatory Properties

Derivatives of this compound exhibit significant anti-inflammatory effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a structurally related analog, inhibits STAT3 signaling in macrophages, reducing pro-inflammatory cytokines like IL-6 and TNF-α .

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | Target | IC₅₀ (μM) | Model | Reference |

|---|---|---|---|---|

| MMPP | STAT3 | 0.8 | Murine Macrophages | |

| Parent Compound | Cytokine Release | N/A | Human Synoviocytes |

| Hazard Code | Signal Word | Precautionary Measures |

|---|---|---|

| Xi | Warning | Avoid inhalation, wear gloves |

Regulatory Compliance

Classified under HS Code 2909498090, it is subject to a 5.5% MFN tariff .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Structure Difference | Key Application |

|---|---|---|

| 1-(4-Methoxyphenyl)ethanol | Shorter carbon chain | Solvent |

| 4-Methoxyamphetamine | Amine substitution | Neuropharmacology |

| 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol | Amino group addition | Drug intermediate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume